molecular formula C32H53N7O11 B12428095 N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane)maleimide

N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane)maleimide

Cat. No.: B12428095
M. Wt: 711.8 g/mol
InChI Key: WVJJZZJONDZKRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane)maleimide involves the conjugation of deferoxamine with maleimide. This process typically requires the use of specific solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated systems to maintain consistency and quality. The process includes rigorous purification steps to achieve a purity level of ≥ 94% .

Chemical Reactions Analysis

Types of Reactions

N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane)maleimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions are metal-chelated biomolecules, which are used in various imaging and therapeutic applications .

Scientific Research Applications

N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane)maleimide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane)maleimide involves its ability to chelate metal ions and form stable complexes with biomolecules. This chelation enhances the stability and bioavailability of the metal ions, making them suitable for imaging and therapeutic applications . The molecular targets and pathways involved include the sulfhydryl groups in proteins and peptides, which form stable thioether bonds with the maleimide group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,11,14,22,25,33-hexaoxo-4,10,15,21,26,32-hexaaza-10,21,32-trihydroxytetratriacontane)maleimide stands out due to its high purity and efficiency in forming stable complexes with metal ions. Its ability to conjugate with a wide range of biomolecules makes it a versatile tool in various scientific and industrial applications .

Properties

Molecular Formula

C32H53N7O11

Molecular Weight

711.8 g/mol

IUPAC Name

N-[5-[acetyl(hydroxy)amino]pentyl]-N'-[5-[[4-[5-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]pentyl-hydroxyamino]-4-oxobutanoyl]amino]pentyl]-N'-hydroxybutanediamide

InChI

InChI=1S/C32H53N7O11/c1-25(40)37(48)21-8-2-5-18-33-26(41)11-13-31(46)38(49)22-9-3-6-19-34-27(42)12-14-32(47)39(50)23-10-4-7-20-35-28(43)17-24-36-29(44)15-16-30(36)45/h15-16,48-50H,2-14,17-24H2,1H3,(H,33,41)(H,34,42)(H,35,43)

InChI Key

WVJJZZJONDZKRF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCN1C(=O)C=CC1=O)O)O)O

Origin of Product

United States

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